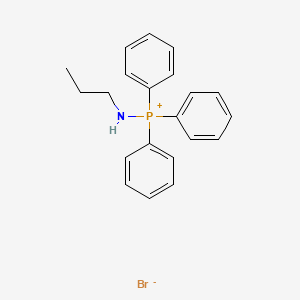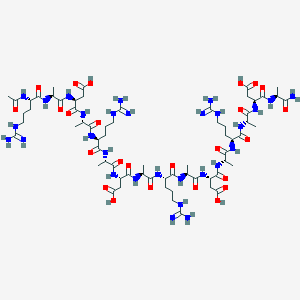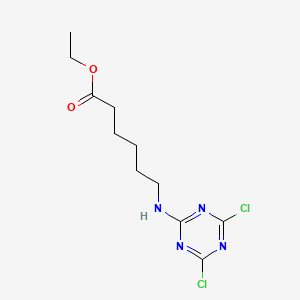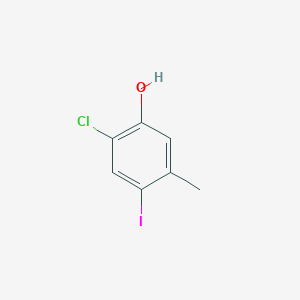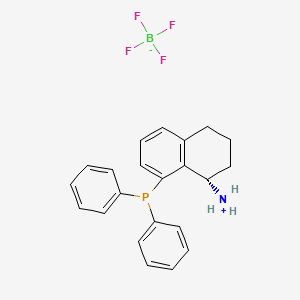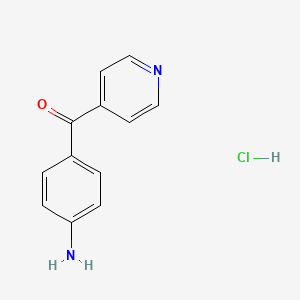![molecular formula C45H69Ga B13142832 Tris[2,4,6-tri(propan-2-yl)phenyl]gallane CAS No. 146658-80-2](/img/structure/B13142832.png)
Tris[2,4,6-tri(propan-2-yl)phenyl]gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,4,6-triisopropylphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 2,4,6-triisopropylphenyl groups. This compound is known for its steric bulk, which makes it an interesting subject of study in organometallic chemistry. The large substituents around the gallium center provide unique properties and reactivity patterns that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-triisopropylphenyl)gallium typically involves the reaction of gallium trichloride with 2,4,6-triisopropylphenyl lithium. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H2(CH(CH3)2)3Li→Ga(C6H2(CH(CH3)2)3)3+3LiCl
Industrial Production Methods: While specific industrial production methods for Tris(2,4,6-triisopropylphenyl)gallium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,4,6-triisopropylphenyl)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) species.
Substitution: The bulky phenyl groups can be substituted under specific conditions, although the steric hindrance often limits such reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Substitution Reactions: These reactions typically require strong nucleophiles or electrophiles and are conducted under controlled temperatures to manage the steric effects.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide derivatives, while substitution reactions can produce various substituted organogallium compounds.
Aplicaciones Científicas De Investigación
Tris(2,4,6-triisopropylphenyl)gallium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in drug design and delivery systems.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Tris(2,4,6-triisopropylphenyl)gallium involves its interaction with various molecular targets. The bulky phenyl groups provide steric protection, which can influence the compound’s reactivity and stability. The gallium center can participate in coordination chemistry, forming complexes with other molecules and ions. These interactions are crucial in its catalytic activity and potential biological effects.
Comparación Con Compuestos Similares
- Tris(2,4,6-triisopropylphenyl)phosphine
- Tris(2,4,6-triisopropylphenyl)arsine
Comparison: Tris(2,4,6-triisopropylphenyl)gallium is unique due to the presence of the gallium atom, which imparts different electronic and steric properties compared to its phosphorus and arsenic analogs. The gallium compound is generally more reactive in certain types of reactions, such as oxidation, due to the metal’s properties. Additionally, the steric bulk of the phenyl groups in all these compounds provides significant stability, making them useful in various applications.
Propiedades
Número CAS |
146658-80-2 |
|---|---|
Fórmula molecular |
C45H69Ga |
Peso molecular |
679.8 g/mol |
Nombre IUPAC |
tris[2,4,6-tri(propan-2-yl)phenyl]gallane |
InChI |
InChI=1S/3C15H23.Ga/c3*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;/h3*7-8,10-12H,1-6H3; |
Clave InChI |
VVWOYLIUKLTCHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ga](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


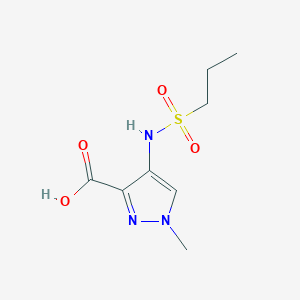
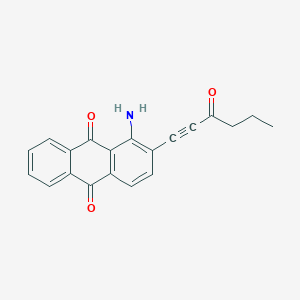
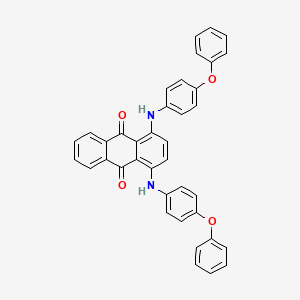

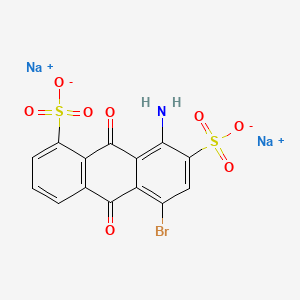
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
